2-Fluorocyclohexane-1-carbaldehyde
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Overview
Description
2-Fluorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexane, where a fluorine atom is attached to the second carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For example, the reaction of cyclohexanol with hydrogen fluoride can produce fluorocyclohexane, which can then be further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorocyclohexane-1-carboxylic acid.
Reduction: 2-Fluorocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Fluorocyclohexane: Similar structure but lacks the aldehyde group.
Cyclohexanecarboxaldehyde: Similar structure but lacks the fluorine atom.
Chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Fluorocyclohexane-1-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C7H11FO |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
2-fluorocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H11FO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4H2 |
InChI Key |
BSQTUOCPEPTVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C=O)F |
Origin of Product |
United States |
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